molecular formula C5H3Cl2N B130718 3,4-Dichloropyridine CAS No. 55934-00-4

3,4-Dichloropyridine

Cat. No.: B130718
CAS No.: 55934-00-4
M. Wt: 147.99 g/mol
InChI Key: ZMPYQKNNUHPTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It consists of a pyridine ring substituted with two chlorine atoms at the 3rd and 4th positions. This compound is one of the six isomers of dichloropyridine, which are known for their diverse applications in various fields .

Safety and Hazards

3,4-Dichloropyridine is harmful if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling it .

Future Directions

3,4-Dichloropyridine is a versatile building block in the preparation of 3,4-substituted pyridine compounds . Its future directions could involve further exploration of its potential uses in chemical synthesis and the development of new synthesis methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloropyridine can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, pyridine can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Another method involves the use of pyridine-N-oxides, which can be chlorinated with phosphoryl chloride to yield this compound. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination of pyridine or its derivatives is carried out under controlled temperature and pressure to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

    Oxidation Reactions: Hydrogen peroxide and peracids are commonly used oxidizing agents.

    Reduction Reactions: Lithium aluminum hydride is a commonly used reducing agent.

Major Products Formed

Comparison with Similar Compounds

3,4-Dichloropyridine can be compared with other dichloropyridine isomers, such as:

  • 2,3-Dichloropyridine
  • 2,4-Dichloropyridine
  • 2,5-Dichloropyridine
  • 2,6-Dichloropyridine
  • 3,5-Dichloropyridine

Each of these isomers has unique properties and applications. For example, 2,6-dichloropyridine is commonly used in the synthesis of pharmaceuticals and agrochemicals, while 3,5-dichloropyridine is used in the production of dyes and pigments . The position of the chlorine atoms on the pyridine ring significantly influences the reactivity and applications of these compounds .

Properties

IUPAC Name

3,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPYQKNNUHPTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371114
Record name 3,4-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55934-00-4
Record name 3,4-Dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloropyridine
Reactant of Route 2
Reactant of Route 2
3,4-Dichloropyridine
Reactant of Route 3
Reactant of Route 3
3,4-Dichloropyridine
Reactant of Route 4
Reactant of Route 4
3,4-Dichloropyridine
Reactant of Route 5
Reactant of Route 5
3,4-Dichloropyridine
Reactant of Route 6
3,4-Dichloropyridine
Customer
Q & A

Q1: What is significant about the synthesis of 2-amino-4-chloropyridine described in the first research paper?

A1: The paper highlights an improved large-scale synthesis of 2-amino-4-chloropyridine []. This is important because this compound serves as a valuable precursor for synthesizing various other chlorinated 2-aminopyridines, including 2-amino-3,4-dichloropyridine []. The researchers were able to produce these compounds in higher yields than previously reported methods, making them more accessible for further study and potential applications.

Q2: The second paper mentions "site selectivity" in dichloropyridines. What does this mean, and why is it important in the context of 3,4-dichloropyridine?

A2: Site selectivity refers to the ability to direct a chemical reaction to occur at a specific position on a molecule, even when multiple potential reaction sites exist []. In the case of this compound, this is particularly important because the molecule possesses two chlorine atoms, each potentially replaceable by other functional groups. By carefully selecting reagents and conditions, chemists can control whether a reaction occurs at the 2-position or the 5-position of the pyridine ring, leading to different final products []. This control over regiochemistry is crucial for synthesizing specific isomers and building more complex molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.